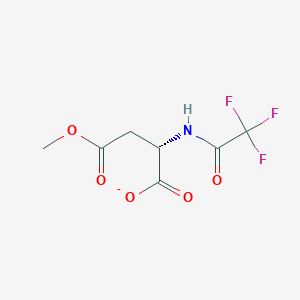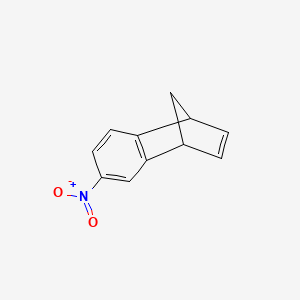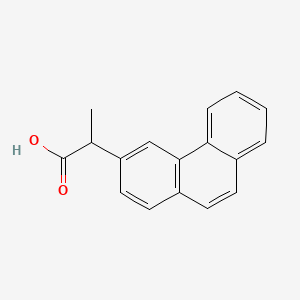![molecular formula C9H16N2OS2 B14657861 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine CAS No. 52345-76-3](/img/structure/B14657861.png)
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is an organic compound that features a morpholine ring bonded to a pyrrolidine ring through a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine typically involves the reaction of morpholine with pyrrolidine-1-carbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in both the morpholine and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated morpholine or pyrrolidine derivatives.
Applications De Recherche Scientifique
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is not fully understood. it is believed to interact with biological targets through its sulfanyl linkage and nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog that lacks the morpholine ring.
Morpholine: A simpler analog that lacks the pyrrolidine ring.
Thiomorpholine: Similar in structure but contains a sulfur atom in the ring.
Uniqueness: 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is unique due to the combination of both morpholine and pyrrolidine rings linked by a sulfanyl group. This structural feature imparts distinct chemical and biological properties that are not observed in the simpler analogs.
Propriétés
Numéro CAS |
52345-76-3 |
|---|---|
Formule moléculaire |
C9H16N2OS2 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
morpholin-4-yl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2OS2/c13-9(10-3-1-2-4-10)14-11-5-7-12-8-6-11/h1-8H2 |
Clé InChI |
MJDJMDXMQHUGPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)SN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)






![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)




